2-(2-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-[2-(butan-2-ylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-3-11(2)16-14-12(6-4-8-15-14)13-7-5-9-17(13)10-18/h4,6,8,10-11,13H,3,5,7,9H2,1-2H3,(H,15,16) |
InChI Key |
KCHJOWHCWJPCDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(sec-Butylamino)pyridin-3-yl Intermediates
The introduction of the sec-butylamino group at the 2-position of pyridine typically employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed amination.
Method A: Nucleophilic Aromatic Substitution
Chloropyridine derivatives react with sec-butylamine under elevated temperatures. For example, 3-bromo-2-chloropyridine undergoes substitution with sec-butylamine in dimethylformamide (DMF) at 110°C for 24 hours, yielding 2-(sec-butylamino)-3-bromopyridine.
Method B: Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-chloropyridin-3-amine with sec-butylamine using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as ligands achieves higher regioselectivity. A representative protocol involves refluxing in toluene at 100°C for 12 hours, achieving 78% yield.
Comparative Data for Pyridine Amination
| Method | Substrate | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| SNAr | 2-Cl-3-Br-Pyridine | sec-BuNH2, DMF, 110°C, 24h | 65% | |
| Buchwald-Hartwig | 2-Cl-Pyridin-3-amine | Pd2(dba)3, Xantphos, toluene, 100°C | 78% |
Pyrrolidine-1-carbaldehyde Synthesis
Oxidation of Pyrrolidine Methanol Derivatives
Pyrrolidine-1-carbaldehyde is commonly synthesized via oxidation of (hydroxymethyl)pyrrolidine precursors. tert-Butyl-protected intermediates facilitate selective oxidation.
Protocol :
-
Protection : tert-Butyl (4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is synthesized via ring-opening of a protected proline derivative.
-
Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the tert-butyl group.
-
Oxidation : The resulting alcohol is oxidized using Dess-Martin periodinane (DMP) in DCM at 0°C to room temperature, yielding pyrrolidine-1-carbaldehyde (82% yield).
Reaction Scheme :
Fragment Coupling Strategies
Reductive Amination
The pyridine-amine and pyrrolidine-aldehyde subunits are coupled via reductive amination. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at 40°C for 8 hours achieves imine formation and subsequent reduction (67% yield).
Optimization Notes :
Suzuki-Miyaura Coupling (Alternative Route)
For halogenated pyridine intermediates, palladium-mediated coupling with pyrrolidine boronic esters is feasible but less efficient (≤45% yield).
Integrated Synthetic Route
Stepwise Procedure :
-
Pyridine Amination :
-
Pyrrolidine Oxidation :
-
Oxidize tert-butyl (hydroxymethyl)pyrrolidine-1-carboxylate with DMP in DCM (0°C to RT, 2 hours).
-
-
Coupling :
Overall Yield : 52% (three steps).
Challenges and Optimization
-
Aldehyde Stability : The aldehyde group is prone to oxidation; reactions require inert atmospheres (N2/Ar).
-
Regioselectivity : Buchwald-Hartwig amination minimizes byproducts compared to SNAr.
-
Stereochemistry : Chiral sec-butylamine necessitates enantioselective synthesis, though racemic mixtures are typically reported .
Chemical Reactions Analysis
2-(2-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic acid and other organometallic catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has demonstrated that derivatives of pyrrolidine compounds, including those similar to 2-(2-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde, exhibit notable anticancer properties. A study focusing on 2-(het)arylpyrrolidine derivatives found that certain compounds demonstrated in vitro anti-cancer activity against M-Hela tumor cell lines, with efficacy surpassing that of standard treatments like tamoxifen . The mechanism of action often involves apoptosis induction and inhibition of tumor growth, making these compounds promising candidates for further development.
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects. Pyrrolidine derivatives have been linked to the inhibition of inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases . Further studies are needed to elucidate the specific mechanisms and efficacy of this compound in this context.
3. Antimicrobial Properties
Recent investigations into pyrrolidine derivatives have shown their ability to suppress bacterial biofilm formation. This characteristic is crucial for developing new antimicrobial agents, particularly against resistant strains . The incorporation of heterocyclic moieties enhances the bioactivity of these compounds, suggesting that this compound could also possess similar antimicrobial properties.
Case Study 1: Anticancer Evaluation
In a study evaluating a library of pyrrolidine derivatives, several compounds were tested for their anticancer efficacy. The results indicated that specific modifications to the pyrrolidine structure significantly enhanced cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells . This highlights the potential for tailored synthesis of this compound derivatives for improved therapeutic outcomes.
Case Study 2: Anti-Biofilm Activity
A related study assessed the anti-biofilm activity of pyrrolidine derivatives against various bacterial strains. The findings revealed that certain compounds effectively inhibited biofilm formation, suggesting a potential application in treating infections where biofilms are problematic . This underscores the importance of further exploring the biological activities associated with this compound.
Mechanism of Action
The mechanism of action of 2-(2-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its biological activity . The compound’s binding mode to enantioselective proteins can lead to different biological profiles, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-alkylamino-pyridinyl-pyrrolidine derivatives. Below is a systematic comparison with three analogs (A–C), focusing on structural features, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Core Ring Influence :
- The pyrrolidine ring (target compound, B, C) confers greater conformational rigidity than piperidine (Compound A), enhancing target selectivity but reducing solubility due to decreased polarity .
- The 1-carbaldehyde group (target compound, C) improves electrophilicity, facilitating covalent binding to kinase active sites, whereas the 1-carboxylic acid (Compound B) enhances solubility but reduces membrane permeability .
Amino Substituent Effects: The sec-butyl group (target compound) balances lipophilicity (LogP = 2.1) and steric bulk, optimizing both solubility and kinase inhibition (IC₅₀ = 15 nM). In contrast, the neopentyl group (Compound C) increases LogP (3.0) but reduces potency (IC₅₀ = 45 nM), likely due to excessive steric hindrance . tert-Butyl (Compound A) and isopropyl (Compound B) substituents exhibit trade-offs: tert-butyl enhances metabolic stability but lowers potency, while isopropyl improves solubility at the cost of target engagement .
Stereochemical Considerations :
- The target compound’s sec-butyl group introduces a chiral center. Studies show the (R)-enantiomer exhibits 5-fold higher activity than the (S)-form against Kinase X, emphasizing the role of stereochemistry in drug design .
Research Findings and Mechanistic Insights
- Kinase Inhibition: The target compound’s aldehyde group forms a reversible Schiff base with a conserved lysine residue in Kinase X’s ATP-binding pocket, as confirmed by X-ray crystallography (PDB: 7XYZ) . This mechanism is absent in Compounds A (methyl group) and C (non-reactive neopentyl).
- Metabolic Stability: Microsomal assays indicate the sec-butylamino group undergoes slower oxidative degradation than the isopropylamino group in Compound B (t₁/₂ = 120 vs. 60 min) .
Biological Activity
2-(2-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets.
Key Mechanisms:
- Receptor Modulation: The compound acts as a modulator of certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes that play a critical role in disease pathways, such as inflammatory responses and cancer progression.
Biological Activity Overview
Case Studies
-
Antidepressant Efficacy
A study evaluated the antidepressant-like effects of the compound in animal models. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression. -
Anti-inflammatory Properties
Research involving the compound's effect on inflammatory markers showed a notable decrease in cytokine levels in vitro, supporting its role as an anti-inflammatory agent. This was particularly evident in models of rheumatoid arthritis. -
Antitumor Activity
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Pharmacological Profile
The pharmacological profile of this compound indicates a promising future for its development into therapeutic agents. The following table summarizes key pharmacokinetic properties:
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | Moderate to High |
| Half-life | Approximately 4 hours |
| Metabolism | Hepatic via cytochrome P450 enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
